N-Methylation Effects on Basicity and Lipophilicity
This compound is specifically N-methylated on the piperazine ring, in contrast to its close structural analog, 1-(4-bromo-3-chlorophenyl)piperazine (CAS 944690-86-2), which contains a secondary amine. This methylation results in a predicted increase in basicity (pKa) and lipophilicity (cLogP), which can directly influence membrane permeability and oral bioavailability .
| Evidence Dimension | pKa (Basicity) and cLogP (Lipophilicity) |
|---|---|
| Target Compound Data | pKa (tertiary amine) ~8.0-9.0 (estimated); cLogP ~3.0 (estimated) |
| Comparator Or Baseline | 1-(4-Bromo-3-chlorophenyl)piperazine (CAS 944690-86-2): pKa (secondary amine) ~9.5-10.5 (estimated); cLogP ~2.0-2.5 (estimated) |
| Quantified Difference | Estimated pKa difference of 1-2 log units; Estimated cLogP difference of 0.5-1.0 log units. |
| Conditions | In silico predictions based on piperazine and N-methylpiperazine structural analogs. Experimental verification of pKa and LogP for the target compound is not reported in the provided search results. |
Why This Matters
The predicted shift in pKa and cLogP is a critical differentiator for medicinal chemists prioritizing compounds for lead optimization, as these parameters are foundational to achieving favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles and oral bioavailability.
